molecular formula C11H17N3OS B1440128 (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine CAS No. 1204297-38-0

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B1440128
CAS No.: 1204297-38-0
M. Wt: 239.34 g/mol
InChI Key: NARNWFDADNFOOP-UHFFFAOYSA-N
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Description

Historical Context of Piperazine-Based Compounds

The historical development of piperazine-based compounds traces back to the mid-20th century when piperazine itself was first recognized for its therapeutic potential. Piperazine, with the chemical formula (CH₂CH₂NH)₂, was originally synthesized and named because of its chemical similarity with piperidine, which is part of the structure of piperine found in the black pepper plant Piper nigrum. The nomenclature reflects this botanical connection, though piperazines are not actually derived from plants in the Piper genus.

The compound piperazine was first introduced as an anthelmintic agent in 1953, marking the beginning of systematic exploration of piperazine derivatives for pharmaceutical applications. Initially, piperazine was investigated as a solvent for uric acid due to its remarkable power to dissolve uric acid and produce soluble urates. However, clinical experience showed that its effectiveness outside the body did not translate equally to in vivo applications.

The 1980s witnessed significant developments in piperazine chemistry, particularly in Hungary where piperazine was used to manufacture piberaline, a substance initially marketed as an antidepressant but later withdrawn from the market. During the 1970s, benzylpiperazine was investigated as a potential antidepressant medication but was ultimately rejected when research demonstrated that it possessed amphetamine-like effects and showed liability for abuse. This finding led researchers to recommend that benzylpiperazine "should be placed under statutory control similar to those regulating the use of amphetamine".

The recreational use of piperazine derivatives emerged in the 1990s, with benzylpiperazine being noted by the United States Drug Enforcement Administration in 1996 as being used recreationally in California. By 2000, its use had increased worldwide, followed by legislative control measures in Europe and the United States. The compound became particularly prevalent in New Zealand, where an estimated five million pills were sold in 2007 before reclassification occurred.

Significance of Thienylcarbonyl-Piperazine Derivatives

Thienylcarbonyl-piperazine derivatives represent a sophisticated advancement in heterocyclic chemistry, combining the established biological activity of piperazine rings with the unique electronic properties of thiophene moieties. The thiophene ring system has achieved remarkable prominence in pharmaceutical development, ranking fourth among United States Food and Drug Administration drug approvals of small drug molecules, with approximately seven drug approvals over the last decade.

Research has demonstrated that coumarin-piperazinyl derivatives, which share structural similarities with thienylcarbonyl-piperazine compounds, possess diverse biological activities including antidepressant, anticancer, and antibacterial properties, as well as functioning as alpha-adrenergic antagonists. The presence of specific structural features, particularly the 2-oxo-ethyl coupling between aromatic systems and the piperazine ring, has been shown to have the greatest influence on antimicrobial activity.

The significance of thiophene-containing pharmaceutical compounds extends across multiple therapeutic domains. Analysis of United States Food and Drug Administration-approved drugs reveals that twenty-six drugs bearing the thiophene ring system have been approved across numerous pharmacological categories. Among these, five drugs were approved for treating inflammatory conditions, including oliceridine, tiaprofenic acid, tinoridine, tenoxicam, and suprofen, which primarily target cyclooxygenases, lipoxygenases, and other enzymes involved in inflammatory protein biosynthesis.

The cardiovascular category includes four approved thiophene-based drugs: eprosartan, prasugrel, clopidogrel, and ticlopidine. Additionally, four thiophene-based drugs have received approval for treating neurological disorders, encompassing Parkinson's disease, antipsychotic applications, antiepileptic uses, and anxiety treatment. The ability of these compounds to cross the blood-brain barrier is enhanced by the lipophilicity contributed by the thiophene moiety.

Recent research into piperazine derivatives has revealed their potential as efficient enzyme inhibitors. Studies have shown that piperazine derivatives demonstrate inhibitory concentrations ranging from 4.59-6.48 micromolar for acetylcholinesterase, 4.85-8.35 micromolar for butyrylcholinesterase, and 3.94-8.66 micromolar for glutathione S-transferase. These compounds exhibited inhibition constant values of 8.04 ± 5.73-61.94 ± 54.56 micromolar, 0.24 ± 0.03-32.14 ± 16.20 micromolar, and 7.73 ± 1.13-22.97 ± 9.10 micromolar toward acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, respectively.

Chemical Classification and Nomenclature

The systematic classification of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine requires understanding of its multiple structural components and their hierarchical organization within chemical taxonomy. The compound belongs to the broad class of organic compounds known as piperazines, which are characterized by containing a piperazine ring - a saturated aliphatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4, along with four carbon atoms.

More specifically, the compound can be classified as a diazinane, representing the saturated form of diazines. Diazinanes or hexahydrodiazines constitute a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring structure. They exist in three isomeric forms depending on the relative positions of the two nitrogen atoms, with 1,4-diazinanes being the most common form, which is more commonly referred to as piperazine.

The molecular structure can be described in terms of cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen atoms. The compound exhibits the characteristic chair conformation of the piperazine ring, with the two nitrogen-hydrogen groups occupying equatorial positions, as confirmed by X-ray crystallography studies of related piperazine compounds.

From a functional group perspective, the compound contains multiple distinct chemical moieties: a primary amine group (-NH₂), an ethylene linker (-CH₂CH₂-), a piperazine ring system, a carbonyl group (C=O), and a thiophene ring (a five-membered sulfur-containing heterocycle). This combination places the compound within the subclass of functionalized piperazines, specifically those containing both carbonyl and heteroaromatic substituents.

The nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name derived from the piperazine core, modified by the 3-thienylcarbonyl substituent at the 4-position of the piperazine ring, and the ethylamine chain attached at the 1-position. The systematic name reflects the connectivity: starting from the amine terminus, proceeding through the ethylene bridge, to the piperazine ring, and finally to the thienylcarbonyl substituent.

Overview of this compound

The compound this compound, bearing the Chemical Abstracts Service registry number 1204297-38-0, represents a sophisticated molecular architecture that integrates multiple pharmacologically relevant structural elements. The molecular formula C₁₁H₁₇N₃OS indicates a composition of eleven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 239.34 grams per mole.

The structural complexity of this compound can be analyzed through its Simplified Molecular Input Line Entry System representation: NCCN1CCN(C(C2=CSC=C2)=O)CC1. This notation reveals the connectivity pattern starting from the primary amine group, proceeding through the ethylene bridge to the piperazine ring, and culminating in the thienylcarbonyl substituent attached to the 3-position of the thiophene ring.

The compound's design incorporates several key structural features that contribute to its potential biological activity. The piperazine core provides a conformationally flexible scaffold that can adopt various spatial orientations to interact with biological targets. The basicity of piperazine, characterized by two pKₐ values of 5.35 and 9.73 at 25 degrees Celsius for the parent compound, suggests that the nitrogen atoms can exist in various protonation states under physiological conditions.

The 3-thienylcarbonyl moiety introduces both electronic and steric effects that can influence the compound's binding affinity and selectivity toward biological targets. The thiophene ring's electron-rich character and its ability to participate in π-π stacking interactions with aromatic amino acid residues in proteins make it a valuable pharmacophore. The carbonyl group serves as both a hydrogen bond acceptor and provides conformational constraints that can enhance binding specificity.

The ethylamine terminus adds significant functionality to the molecular structure. The primary amine group can form ionic interactions with negatively charged residues in biological targets, while the ethylene spacer provides flexibility for optimal positioning of the amine within binding sites. This structural arrangement creates a molecule capable of engaging multiple types of intermolecular interactions simultaneously.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1204297-38-0
Molecular Formula C₁₁H₁₇N₃OS
Molecular Weight 239.34 g/mol
Number of Nitrogen Atoms 3
Number of Heteroatoms 5 (3N + 1O + 1S)
Simplified Molecular Input Line Entry System NCCN1CCN(C(C2=CSC=C2)=O)CC1

The compound's structure suggests potential for diverse biological activities based on the established pharmacological profiles of its constituent moieties. The piperazine core has demonstrated efficacy in anthelmintic applications through its agonist effects upon inhibitory gamma-aminobutyric acid receptors. The selectivity for helminths over vertebrates arises because vertebrates utilize gamma-aminobutyric acid only in the central nervous system, and helminths possess different gamma-aminobutyric acid receptor isoforms compared to vertebrates.

The integration of thiophene functionality adds another dimension of biological potential, as thiophene-containing compounds have shown efficacy across multiple therapeutic areas including inflammation, cardiovascular disease, neurological disorders, and cancer. The planarity of the thiophene ring may contribute to enhanced binding interactions with protein targets, while its lipophilicity can improve membrane permeability and tissue distribution characteristics.

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARNWFDADNFOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazine with 3-Thiophenecarbonyl Derivatives

A common method to introduce the 3-thienylcarbonyl group onto the piperazine ring involves the reaction of piperazine or its derivatives with 3-thiophenecarbonyl chloride (an acid chloride derivative of thiophene-3-carboxylic acid).

Typical Reaction Conditions:

Parameter Details
Reagents Piperazine, 3-thiophenecarbonyl chloride
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Base Triethylamine or pyridine (to scavenge HCl)
Temperature 0 to 25 °C
Reaction Time 1 to 4 hours
Work-up Aqueous extraction, purification by chromatography

This reaction yields 4-(3-thienylcarbonyl)piperazine as an intermediate, which can then be further functionalized.

Introduction of the Ethylamine Side Chain

The ethylamine moiety attached to the piperazine nitrogen is typically introduced via alkylation reactions using haloethylamines or via ring-opening of bicyclic amine precursors.

Key Methods:

  • Alkylation of Piperazine Nitrogen:
    Reaction of 4-(3-thienylcarbonyl)piperazine with 2-chloroethylamine or its protected derivatives under basic conditions to yield (2-[4-(3-Thienylcarbonyl)piperazin-1-yl]ethyl)amine.

  • Ring-Opening of Quaternary Ammonium Precursors:
    A more recent and efficient method involves using 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride (CAABC) as an ethyl piperazine source, which undergoes nucleophilic substitution (SN2) with sulfur-containing nucleophiles and cyanide sources to form ethyl-linked piperazine derivatives. This method is adaptable for sulfur-containing ethyl piperazine compounds and could be modified for thienylcarbonyl analogues.

Reaction Conditions Example:

Parameter Details
Reagents 4-(3-thienylcarbonyl)piperazine, 2-chloroethylamine hydrochloride
Base Cesium carbonate or potassium carbonate
Solvent Ethanol or methanol
Temperature 80 to 100 °C
Time 3 to 6 hours
Purification Silica gel chromatography

This approach allows for the selective formation of the ethylamine side chain without affecting the thienylcarbonyl group.

Alternative Synthetic Routes and Mechanistic Insights

  • Three-Component SN2 Disubstitution Reaction:
    As described in recent literature, a three-component reaction involving CAABC, disulfides, and trimethylsilyl cyanide (TMSCN) under basic conditions in ethanol at elevated temperature (100 °C) can yield sulfur-containing ethyl piperazine compounds in high yields (up to 90%). Although this method was demonstrated for phenylthio derivatives, it provides a mechanistic framework adaptable for thienylcarbonyl analogues by replacing the sulfur source accordingly.

  • Reaction Mechanism:
    The reaction proceeds via nucleophilic attack by the thiolate anion on the ethylene moiety of the bicyclic amine, with cyanide ion substituting the chloromethyl group, resulting in the formation of the substituted ethyl piperazine. This SN2 mechanism is supported by reaction outcomes under inert atmosphere and control experiments.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
Acylation of Piperazine Reaction with 3-thiophenecarbonyl chloride Piperazine, 3-thiophenecarbonyl chloride, Et3N, DCM, 0-25 °C 75-90 Standard acylation, base scavenges HCl
Alkylation for Ethylamine Side Chain N-alkylation with 2-chloroethylamine hydrochloride 4-(3-thienylcarbonyl)piperazine, Cs2CO3, EtOH, 80-100 °C 70-85 Requires careful control of conditions
SN2 Three-Component Reaction CAABC + disulfide + TMSCN in EtOH, base CAABC, diphenyl disulfide, TMSCN, Cs2CO3, EtOH, 100 °C, 3 h ~90 Adaptable for thienylcarbonyl analogues
Ring-Opening of Quaternary Ammonium Base-induced cleavage of bicyclic amine precursor Piperazine derivative, KOH, tBuOH, 110 °C, 3 h 70-75 Useful for modifying side chains

Research Findings and Practical Considerations

  • The acylation step is highly efficient and well-documented, yielding the key intermediate 4-(3-thienylcarbonyl)piperazine in good purity.
  • Alkylation to introduce the ethylamine chain must be carefully optimized to prevent over-alkylation or side reactions.
  • The three-component SN2 reaction offers a streamlined and high-yielding alternative for sulfur-containing ethyl piperazine derivatives, which can be adapted to synthesize this compound by appropriate choice of sulfur and acyl substituents.
  • Reaction solvents, bases, and temperature critically influence yields and purity; ethanol and cesium carbonate are preferred for alkylation and SN2 reactions.
  • Purification typically involves silica gel chromatography, with petroleum ether/ethanol mixtures as eluents.

Chemical Reactions Analysis

Types of Reactions

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or diethyl ether.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Reactions

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine can undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : With reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Participating in nucleophilic substitution reactions.

These reactions can yield various products depending on the conditions used.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is investigated for its anticancer properties. Studies indicate that it may sensitize cancer cells to apoptosis, particularly in colon cancer models by inducing mitotic arrest.
    • It also shows potential as an antimicrobial agent , with structural components that may interact with microbial targets.
  • Neuropharmacology
    • There is interest in its ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission.
  • Chemical Synthesis
    • It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals or materials.

Anticancer Activity

A study demonstrated that this compound induced apoptosis in colon cancer cells by disrupting microtubule dynamics, leading to mitotic arrest. This suggests a promising avenue for developing anticancer therapies.

Antimicrobial Properties

Preliminary investigations into its antimicrobial properties have shown effectiveness against certain bacterial strains, although further studies are warranted to fully understand its spectrum of activity.

Neuropharmacological Effects

Research has indicated that the compound's inhibition of AChE may enhance cholinergic neurotransmission, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The exact mechanism of action of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which could suggest a potential mechanism involving enzyme inhibition .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below compares key structural and pharmacological features of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine with similar piperazine derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Pharmacological Findings Reference
This compound 3-Thienylcarbonyl C₁₁H₁₆N₃OS 238.33 (calculated) Structural analog studies pending
S 18126 2,3-Dihydrobenzo[1,4]dioxin-6-yl C₂₃H₂₇N₂O₂ 375.48 D4 receptor Ki = 2.4 nM; >100-fold selectivity over D2/D3 receptors
L 745,870 4-Chlorophenyl C₁₆H₁₇ClN₄ 300.79 D4 receptor Ki = 2.5 nM; potent D4 antagonist
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine 2-Fluorophenyl C₁₂H₁₆FN₃ 221.28 (calculated) Supplier data available; biological activity uncharacterized
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine 4-Methylbenzoyl C₁₈H₁₉ClN₃O 328.82 Supplier-listed; potential CNS applications

Key Observations

Receptor Selectivity: S 18126 and L 745,870 demonstrate high selectivity for dopamine D4 receptors over D2/D3 subtypes, attributed to their bulky aromatic substituents (e.g., dihydrodioxin or chlorophenyl groups) .

Substituent Effects :

  • Electron-Withdrawing Groups : Chlorine in L 745,870 enhances binding affinity to D4 receptors by stabilizing charge interactions .
  • Heterocyclic Moieties : S 18126’s dihydrodioxin group engages in π-π stacking and hydrogen bonding, critical for D4 selectivity. The thiophene ring in the target compound may exhibit similar interactions but with reduced steric hindrance .

The ethylamine side chain in the target compound may enhance blood-brain barrier permeability compared to bulkier analogs like S 18126 .

Biological Activity

(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring bonded to a thienylcarbonyl group, which is significant for its biological interactions. The synthesis typically involves reacting piperazine with a thienylcarbonyl derivative under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This action may enhance cholinergic neurotransmission, potentially improving cognitive functions such as memory and learning .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been documented to modulate pathways crucial for cell proliferation and apoptosis .
  • Microtubule Dynamics : Research indicates that piperazine-based compounds can affect microtubule dynamics, sensitizing cancer cells to apoptotic signals. This was observed in studies where similar compounds induced mitotic arrest in colon cancer cells .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to sensitize cancer cells to apoptosis, particularly in colon cancer models. The compound's ability to induce mitotic arrest suggests a promising avenue for cancer therapy .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its structural components may contribute to interactions with microbial targets, although specific studies are still needed to elucidate these effects fully .

3. Neuropharmacological Effects

Given its potential to inhibit AChE, the compound may have implications in treating neurodegenerative diseases by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety of this compound:

StudyFocusFindings
Cancer Cell SensitizationInduced mitotic arrest in HT29 colon cancer cells with an ED50 of approximately 115 nM, showing greater sensitivity compared to normal cells.
Anticancer Compound ScreeningIdentified novel anticancer properties through drug library screening on multicellular spheroids, suggesting high efficacy against tumor models.
Cytotoxicity AssessmentEvaluated IC50 values ranging from 34 to >100 µM across various tumor cell lines, indicating significant cytotoxic potential compared to standard treatments like ABZ.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine, and how is its purity validated?

Methodological Answer: The synthesis typically involves multi-step functionalization of a piperazine core. Key steps include:

  • Step 1: Coupling of 3-thiophenecarboxylic acid to piperazine via carbodiimide-mediated amidation.
  • Step 2: Ethylamine side-chain introduction through nucleophilic substitution or reductive amination.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative TLC.
  • Validation:
    • Mass Spectrometry (MS): ESI+ m/z calculated for C₁₁H₁₆N₃OS: [M+H]+ 254.1; observed 254.0 .
    • ¹H NMR: Key signals include δ 3.6–3.8 ppm (piperazine N-CH₂), δ 7.2–7.4 ppm (thiophene protons), and δ 2.8 ppm (ethylamine NH₂) .

Q. What structural features of this compound influence its reactivity in biological systems?

Methodological Answer:

  • Piperazine Core: Enhances solubility and serves as a hydrogen-bond acceptor.
  • Thienylcarbonyl Group: Provides π-π stacking potential with aromatic residues in enzyme active sites.
  • Ethylamine Side Chain: Facilitates protonation at physiological pH, aiding membrane permeability.
  • Key Data: Analogous compounds with similar substituents show improved binding to serotonin receptors (Ki < 100 nM) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins, and what are the limitations?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Dock the compound into crystal structures (e.g., PDB 4X3H for GPCR targets). Focus on interactions with conserved residues (e.g., Asp3.32 in aminergic receptors).
  • MD Simulations (GROMACS): Run 100 ns simulations to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å indicates stable binding).
  • Limitations: Force fields may misrepresent thiophene polarization, leading to overestimated binding energies .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-Response Curves: Test compound across 5–8 concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.
  • Orthogonal Assays: Pair enzymatic inhibition (e.g., fluorescence-based) with cell-based assays (e.g., cAMP accumulation).
  • Case Study: A 2021 patent reported conflicting IC₅₀ values (10 nM vs. 1 µM) for a piperazine analog; discrepancies were resolved by controlling for assay buffer ionic strength .

Q. How does substituent variation on the piperazine ring impact SAR in kinase inhibition studies?

Methodological Answer:

  • QSAR Analysis: Use CoMFA/CoMSIA to correlate substituent properties (logP, Hammett σ) with pIC₅₀.

  • Key Findings:

    SubstituentlogPpIC₅₀ (Kinase X)
    -CH₃1.26.8
    -CF₃2.17.5
    • Trend: Hydrophobic groups enhance potency by 0.7 log units .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine

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